molecular formula C27H23N3O3S B298619 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

货号 B298619
分子量: 469.6 g/mol
InChI 键: QYTAMAVRBPCAEG-CYNRLTQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a chemical compound with molecular formula C31H28N4O4S. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This compound has attracted significant attention in the scientific community due to its potential applications in the treatment of type 2 diabetes mellitus.

作用机制

The mechanism of action of 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves inhibition of the enzyme 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile. 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects. It increases the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.

实验室实验的优点和局限性

The advantages of using 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile in lab experiments include its potent inhibitory activity against 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile, which makes it a useful tool for studying the role of this enzyme in the regulation of blood glucose levels. Additionally, this compound has been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound for use in lab experiments.
The limitations of using this compound in lab experiments include its high cost and limited availability. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.

未来方向

For research on 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile include the development of more potent and selective 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile inhibitors, as well as the investigation of its potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.

合成方法

The synthesis of 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps. The first step is the condensation of 2-methoxy-4-formylphenol and 3-ethyl-4-amino-5-mercapto-1,2,4-triazole in the presence of acetic acid to form the intermediate compound 4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenol. The second step involves the reaction of this intermediate with benzyl bromide in the presence of potassium carbonate to form the compound 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzene. The final step involves the reaction of this compound with sodium cyanide in the presence of potassium carbonate to form the desired product.

科学研究应用

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile inhibitors like this compound are known to increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.

属性

产品名称

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

分子式

C27H23N3O3S

分子量

469.6 g/mol

IUPAC 名称

2-[[4-[(E)-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C27H23N3O3S/c1-3-30-26(31)25(34-27(30)29-22-11-5-4-6-12-22)16-19-13-14-23(24(15-19)32-2)33-18-21-10-8-7-9-20(21)17-28/h4-16H,3,18H2,1-2H3/b25-16+,29-27?

InChI 键

QYTAMAVRBPCAEG-CYNRLTQQSA-N

手性 SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)/SC1=NC4=CC=CC=C4

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)SC1=NC4=CC=CC=C4

规范 SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)SC1=NC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。